A Technical Guide to 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS No. 168015-04-1): A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, a key heterocyclic building block for the synthesis of nove...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, a key heterocyclic building block for the synthesis of novel pharmaceutical agents. We will delve into its chemical properties, potential synthetic routes, reactivity profile, and its emerging role in medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics.
Introduction: The Significance of Substituted Pyridinols
Substituted pyridinol scaffolds are of paramount importance in medicinal chemistry due to their presence in a wide array of biologically active compounds. The unique electronic properties of the pyridine ring, coupled with the hydrogen-bonding capabilities of the hydroxyl group, allow for specific and high-affinity interactions with various biological targets. The introduction of a bromine atom and a hydroxymethyl group, as in the case of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, offers multiple points for chemical modification, making it a highly versatile intermediate for creating diverse molecular libraries.
The strategic placement of the bromo, hydroxyl, and hydroxymethyl functional groups on the pyridine core allows for a range of chemical transformations. This multi-functional nature enables the construction of complex molecular architectures, a crucial aspect of modern drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is essential for its effective and safe use in a laboratory setting.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol.
2-Bromo-6-(hydroxymethyl)pyridin-3-ol is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Classification:
Pictogram: GHS07 (Exclamation Mark)
Signal Word: Warning
Hazard Statements: H302 (Harmful if swallowed)
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Characterization
While specific, peer-reviewed synthetic procedures for 2-Bromo-6-(hydroxymethyl)pyridin-3-ol are not extensively documented in readily available literature, a plausible synthetic strategy can be devised based on established pyridine chemistry. A potential route could involve the selective bromination of a suitable 6-(hydroxymethyl)pyridin-3-ol precursor.
It is important to note that a commercial supplier, Sigma-Aldrich, lists this compound as a product of Adesis, available to early discovery researchers. However, they also state that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity.
Postulated Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, which would require experimental validation.
A Guide to the Synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol: A Review of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth review of the plausible synthetic routes for obtaining 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, a substituted pyridi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the plausible synthetic routes for obtaining 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While a direct, extensively documented synthesis for this specific molecule is not prevalent in publicly accessible literature, this document constructs viable synthetic pathways based on established methodologies for analogous compounds. The focus is on providing a logical, scientifically-grounded framework for its preparation, emphasizing the rationale behind procedural choices and potential challenges.
Introduction: The Significance of Substituted Pyridin-3-ols
Substituted pyridines are foundational scaffolds in a vast array of biologically active molecules and functional materials.[1][2][3] The presence of a hydroxyl group at the 3-position is particularly noteworthy as, unlike its 2- and 4-hydroxy counterparts, it does not readily tautomerize to the corresponding pyridone, making it a stable platform for further functionalization.[2] The additional bromo and hydroxymethyl substituents on the pyridine ring of the target molecule, 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS 168015-04-1), offer multiple points for chemical modification, rendering it a valuable building block in drug discovery and other applications.[4][5]
Proposed Synthetic Strategies
Two primary retrosynthetic approaches are considered the most viable for the synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol. These are:
Route A: Functional group transformation of a readily available substituted pyridine, specifically the oxidation of a methyl group.
Route B: De novo synthesis, constructing the pyridine ring with the desired substituents.
This guide will primarily focus on Route A, as it builds upon a known and characterized starting material.
Route A: Synthesis via Oxidation of 2-Bromo-3-hydroxy-6-methylpyridine
This proposed synthesis begins with the commercially available or readily synthesized 2-Bromo-3-hydroxy-6-methylpyridine. The key transformation is the selective oxidation of the methyl group to a hydroxymethyl group.
Diagram of Synthetic Pathway (Route A)
Caption: Proposed synthetic pathway for 2-Bromo-6-(hydroxymethyl)pyridin-3-ol starting from 5-Hydroxy-2-methylpyridine.
Step 1: Bromination of 5-Hydroxy-2-methylpyridine
The initial step involves the electrophilic bromination of 5-Hydroxy-2-methylpyridine to yield 2-Bromo-3-hydroxy-6-methylpyridine.[6]
Underlying Mechanism: The pyridine ring is generally deactivated towards electrophilic substitution. However, the presence of the activating hydroxyl group at the 3-position directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the 2-position is targeted for bromination.
Experimental Protocol (Adapted from literature): [6]
Dissolve 5-hydroxy-2-methylpyridine in a pyridine solution.
Slowly add a solution of bromine in pyridine dropwise to the reaction mixture.
After the addition is complete, raise the temperature to approximately 40°C and stir for 1 hour.
Remove the pyridine solvent under reduced pressure.
Suspend the resulting solid in water and stir overnight.
Collect the solid product by filtration and dry to obtain 2-bromo-3-hydroxy-6-methylpyridine.
The pivotal step is the oxidation of the methyl group of 2-Bromo-3-hydroxy-6-methylpyridine to a formyl group. This can be achieved through various methods, with one patented approach for a similar substrate involving bromination followed by hydrolysis.[7]
Underlying Mechanism: The reaction likely proceeds through a free radical halogenation of the methyl group to form a dibromomethyl intermediate, which is then hydrolyzed to the aldehyde. The presence of the hydroxyl group on the ring may necessitate careful optimization of reaction conditions to avoid unwanted side reactions.
Experimental Protocol (Conceptual, adapted from patent literature): [7]
Dissolve 2-bromo-3-hydroxy-6-methylpyridine in a suitable organic solvent (e.g., dichloromethane) and water.
Add liquid bromine dropwise while maintaining a controlled temperature.
After the initial reaction, the mixture is heated to promote the formation of the dibromomethyl intermediate.
Acid is then added to the reaction system to facilitate the hydrolysis of the dibromomethyl group to the formyl group.
Step 3: Reduction of the Formyl Group
The final step is the reduction of the formyl group of 2-Bromo-6-formylpyridin-3-ol to the desired hydroxymethyl group. This is a standard transformation in organic synthesis.
Underlying Mechanism: A mild reducing agent, such as sodium borohydride (NaBH₄), can be used to selectively reduce the aldehyde to the primary alcohol. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and upon workup, the resulting alkoxide is protonated to yield the alcohol.
Experimental Protocol (General Procedure):
Dissolve 2-bromo-6-formylpyridin-3-ol in a suitable alcoholic solvent, such as methanol or ethanol.
Cool the solution in an ice bath.
Add sodium borohydride portion-wise, monitoring the reaction by thin-layer chromatography (TLC).
Once the reaction is complete, quench the excess reducing agent with a weak acid (e.g., acetic acid) or water.
Remove the solvent under reduced pressure and extract the product into an organic solvent.
Purify the crude product by column chromatography or recrystallization to obtain 2-Bromo-6-(hydroxymethyl)pyridin-3-ol.
Alternative Synthetic Considerations: The "Turbo Grignard" Approach
Recent advancements in organometallic chemistry offer alternative routes that avoid harsh reagents. For the synthesis of the related 2-bromo-6-hydroxymethylpyridine, a "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex) has been successfully employed.[8][9][10] This methodology could potentially be adapted.
Diagram of "Turbo Grignard" Based Synthesis
Caption: Synthesis of a key intermediate using a "Turbo Grignard" reagent.
This approach involves a metal-halogen exchange on a dibrominated pyridine, followed by the introduction of the hydroxymethyl group.[8][9][10] While this has been demonstrated for 2,6-dibromopyridine, its application to a substrate also containing a hydroxyl group would require careful consideration of protecting group strategies to prevent interference from the acidic proton of the hydroxyl group.
Conclusion and Future Outlook
The synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, while not explicitly detailed in a single source, is achievable through logical, multi-step synthetic sequences. The most promising route appears to be the functional group modification of 2-Bromo-3-hydroxy-6-methylpyridine. The development of milder and more efficient methods, potentially adapting modern organometallic techniques, remains an area for further research. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. [Link]
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. [Link]
(PDF) Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). ResearchGate. [Link]
CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. [Link]
A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. [Link]
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. [Link]
An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]
The Ascendance of Substituted Pyridinols: A Technical Guide to Their Synthesis and Strategic Application in Modern Chemistry
For Immediate Release Substituted pyridinols and their tautomeric pyridone counterparts have emerged as "privileged scaffolds" in medicinal chemistry and materials science.[1] Their unique electronic properties, hydrogen...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
Substituted pyridinols and their tautomeric pyridone counterparts have emerged as "privileged scaffolds" in medicinal chemistry and materials science.[1] Their unique electronic properties, hydrogen bonding capabilities, and structural resemblance to phenols have established them as indispensable building blocks in the design of novel therapeutics and functional materials.[1][2] This guide provides an in-depth exploration of the discovery, synthesis, and strategic significance of these versatile heterocyclic compounds, tailored for researchers, scientists, and professionals in drug development.
The Strategic Importance of the Pyridinol Core
The pyridine ring is a cornerstone of many biologically active molecules and pharmaceuticals.[3][4][5] The introduction of a hydroxyl group, creating a pyridinol, dramatically expands its chemical and biological utility. Pyridinols exist in equilibrium with their pyridone tautomers, a characteristic that is fundamental to their function.[1] This tautomerism allows them to act as both hydrogen bond donors and acceptors, a critical feature for molecular recognition at biological targets.[6][7]
In medicinal chemistry, the pyridinol/pyridone scaffold is frequently employed as a bioisostere for phenols, amides, and other heterocycles.[1][8] This substitution can significantly improve a molecule's pharmacokinetic profile, including its lipophilicity, aqueous solubility, and metabolic stability, without compromising its desired biological activity.[1][2]
Key Discoveries and Synthetic Evolution
The journey to efficiently synthesize highly substituted pyridinols has been marked by significant innovation. While classical methods often require harsh conditions and offer limited control over substitution patterns, modern organic synthesis has provided a wealth of milder and more modular approaches.[9]
A notable advancement is the development of multi-component reactions. For instance, a serendipitously discovered three-component synthesis utilizes lithiated alkoxyallenes, nitriles, and carboxylic acids to produce highly functionalized pyridin-4-ols with excellent yields. This method's flexibility allows for a wide range of substituents to be incorporated, making it a powerful tool for generating diverse chemical libraries.
Workflow for a Three-Component Pyridin-4-ol Synthesis
Caption: A generalized workflow for the three-component synthesis of pyridin-4-ols.
Further refinements of this approach have led to four-component protocols that yield pyridin-4-yl nonaflates. These derivatives are exceptionally versatile precursors for subsequent palladium-catalyzed cross-coupling reactions, enabling even greater molecular complexity.
Other innovative methods include:
Cascade Reactions: Copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation, provides a modular route to highly substituted pyridines.[9]
Ring Remodeling: The cleavage and rearrangement of (aza)indole or benzofuran skeletons offer a pathway to pyridines with diverse and otherwise difficult-to-access substitution patterns.[10]
Biocatalysis: Whole-cell systems, such as Burkholderia sp. MAK1, have demonstrated the ability to regioselectively hydroxylate pyridin-2-amines and pyridin-2-ols to produce the corresponding pyridin-5-ols, offering a green chemistry alternative to traditional synthetic methods.[11]
Applications in Drug Discovery and Beyond
The unique properties of substituted pyridinols have led to their incorporation into a wide array of therapeutic agents and advanced materials.
Kinase Inhibitors: A Privileged Scaffold
A significant number of FDA-approved kinase inhibitors feature the pyridone core.[1] This scaffold is particularly adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding site.[12] The pyridone nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP.[12]
For example, substituted pyridinones have been successfully developed as potent and selective inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[12][13] Similarly, pyrrolopyridine-pyridone based compounds have shown high potency against Met kinase, an important target in oncology.[14] The pyrazole scaffold, often linked to a pyridine or pyridone ring, is also prevalent in a number of clinically approved kinase inhibitors.[15]
The Trifunctional Pyridine: A Technical Guide to 2-Bromo-6-(hydroxymethyl)pyridin-3-ol
Executive Summary 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS: 168015-04-1) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural uniqueness lies in its trifunctional nature : a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS: 168015-04-1) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural uniqueness lies in its trifunctional nature : an electrophilic handle (C2-Br), a hydrogen-bond donor/acceptor (C3-OH), and a modifiable polar tail (C6-
This guide serves as a technical blueprint for researchers leveraging this scaffold for Fragment-Based Drug Discovery (FBDD), Scaffold Hopping (specifically as a quinoline bioisostere), and the synthesis of bioactive heterocycles.[1][2]
Part 1: Structural Analysis & Pharmacophore Mapping[2]
The molecule functions as a versatile core due to its orthogonal reactivity patterns.[1][2] Unlike simple pyridines, the 2,3,6-substitution pattern allows for the independent elaboration of three distinct vectors, enabling precise tuning of potency, solubility, and metabolic stability.[1][2]
The Trifunctional Vector Map
The following diagram illustrates the orthogonal reactivity of the scaffold.
Figure 1: Orthogonal reactivity map of the 2-Bromo-6-(hydroxymethyl)pyridin-3-ol scaffold, highlighting the three distinct vectors for chemical elaboration.
Part 2: Synthetic Pathways[1][2][3]
The synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol is non-trivial due to the need for regioselective halogenation in the presence of oxidation-sensitive groups.[1]
Primary Route: Regioselective Bromination
The most reliable route involves the electrophilic bromination of 6-(hydroxymethyl)pyridin-3-ol (also known as 5-hydroxy-2-hydroxymethylpyridine).[1][2] The 3-hydroxyl group acts as a strong ortho-director, guiding the bromine to the C2 position.[1][2]
Protocol 1: Bromination via Pyridine/Bromine Complex
Note: This protocol is adapted from standard procedures for 2-bromo-3-hydroxypyridine derivatives [1].[1][2]
Starting Material: Dissolve 6-(hydroxymethyl)pyridin-3-ol (1.0 eq) in dry pyridine (concentration ~0.5 M).
Bromination: Cool the solution to 0°C. Add a solution of bromine (
, 1.1 eq) in pyridine dropwise over 30 minutes.
Expert Insight: The use of pyridine as both solvent and base forms a pyridinium perbromide complex, which moderates the reactivity of bromine, preventing over-bromination or oxidation of the primary alcohol.[1][2]
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material.[1]
Workup: Concentrate the reaction mixture under reduced pressure to remove pyridine. Resuspend the residue in water.[1][2]
Isolation: Adjust pH to ~5–6 (isoelectric point vicinity) to precipitate the product or extract with Ethyl Acetate/n-Butanol.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (
In drug discovery, quinoline cores often suffer from metabolic liability (oxidation at the electron-rich ring).[1][2] The 2,3-disubstituted pyridine ring system serves as a metabolically stable bioisostere.[1][2]
Mechanism: Replacing the quinoline core of IDO1 inhibitors with a 2,3-disubstituted pyridine maintains hydrophobic interactions while reducing oxidative metabolism risk [2].[1][2]
Fragment-Based Drug Discovery (FBDD)
This scaffold is an ideal "heavy fragment" (MW ~204 Da).[1]
Solubility: The C6-hydroxymethyl group significantly lowers ClogP compared to methyl or H analogs, improving the physicochemical profile of the final drug candidate.[1][2]
Linker Strategy: The primary alcohol is a perfect handle for attaching PROTAC linkers or antibody-drug conjugate (ADC) payloads without disrupting the pharmacophore at the C2/C3 positions.[1]
Antibacterial Pharmacophores
The 3-hydroxypyridine motif is found in natural products like Nikkomycin Z (chitin synthase inhibitor).[1] Derivatives of the core scaffold have shown efficacy against resistant strains of S. aureus and S. epidermidis [3].[1]
Part 4: Experimental Data Summary
Property
Value / Description
Note
Molecular Formula
Molecular Weight
204.02 g/mol
"Heavy" Fragment
ClogP
~1.04
Favorable for CNS penetration
pKa (3-OH)
~8.5
Ionizable at physiological pH
Appearance
Off-white to pale brown solid
Light sensitive
Solubility
DMSO, Methanol, Ethanol
Poor in non-polar solvents
Part 5: Synthesis Logic Diagram
Figure 2: Synthetic workflow for the direct bromination of 6-(hydroxymethyl)pyridin-3-ol.
References
ChemicalBook & ResearchGate Data. (2025). Synthesis and Crystallographic Data of 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from and .[1][2]
Journal of Medicinal Chemistry. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. (Discusses the utility of the 2,3-disubstituted pyridine scaffold as a quinoline replacement). Retrieved from .[1][2]
Tandem & Francis Online. (2021).[1] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (Review of antibacterial and anticancer applications of pyridine scaffolds). Retrieved from .[1][2]
Sigma-Aldrich. (2025).[1] Product Specification: 2-Bromo-6-(hydroxymethyl)pyridin-3-ol.[1][2][3] Retrieved from .[1]
SynQuest Labs. (2025).[1][3] Technical Data Sheet: 2-Bromo-3-hydroxy-6-(hydroxymethyl)pyridine. Retrieved from .[1][2]
Synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol: A Detailed Protocol for Researchers
This comprehensive guide details a robust, two-step synthetic protocol for the preparation of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, a valuable substituted pyridine intermediate for pharmaceutical and materials science r...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide details a robust, two-step synthetic protocol for the preparation of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, a valuable substituted pyridine intermediate for pharmaceutical and materials science research. This document provides not only a step-by-step methodology but also delves into the chemical reasoning behind the procedural choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific regioisomeric substitution pattern of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, with its bromo, hydroxyl, and hydroxymethyl functionalities, presents a versatile scaffold for the development of novel molecular entities. This protocol outlines a reliable synthetic route starting from the commercially available 5-hydroxy-2-methylpyridine. The synthesis proceeds through the regioselective bromination to form 2-bromo-3-hydroxy-6-methylpyridine, followed by a selective benzylic oxidation of the methyl group to the desired hydroxymethyl functionality.
Safety Precautions: This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all reagents before commencing any work.
Synthetic Workflow
The overall synthetic strategy is a two-step process, beginning with the bromination of a substituted pyridine, followed by the functionalization of a methyl group.
Caption: Two-step synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol.
Experimental Protocols
Part 1: Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine
This initial step involves the regioselective bromination of 5-hydroxy-2-methylpyridine. The hydroxyl group is an activating ortho-, para-director in electrophilic aromatic substitution. However, the pyridine nitrogen can be protonated under acidic conditions, which would deactivate the ring. The use of pyridine as a solvent mitigates this by acting as a mild base and facilitating the reaction.
Materials:
5-Hydroxy-2-methylpyridine
Bromine (Br₂)
Pyridine
Deionized water
Round-bottom flask
Dropping funnel
Magnetic stirrer
Heating mantle
Rotary evaporator
Büchner funnel and filter paper
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8.80 g (80.6 mmol) of 5-hydroxy-2-methylpyridine in 125 mL of pyridine.
In the dropping funnel, prepare a solution of 14.18 g (88.7 mmol) of bromine in 50 mL of pyridine.
Slowly add the bromine solution dropwise to the stirred solution of 5-hydroxy-2-methylpyridine at room temperature.
After the addition is complete, warm the reaction mixture to 40°C and stir for 1 hour.
Remove the pyridine solvent under reduced pressure using a rotary evaporator.
Suspend the resulting solid in 200 mL of deionized water and stir the suspension overnight at room temperature.
Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold deionized water, and dry under vacuum to yield 2-bromo-3-hydroxy-6-methylpyridine as a brown solid.[4]
Expected Yield: Approximately 53% (around 8.05 g).
Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals for 2-bromo-3-hydroxy-6-methylpyridine are: δ 2.21 (s, 3H), 6.73 (d, J = 8.1 Hz, 1H), 6.94 (d, J = 8.1 Hz, 1H), 9.36 (br s, 1H).[4]
Part 2: Synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol
This second step involves the conversion of the methyl group of 2-bromo-3-hydroxy-6-methylpyridine to a hydroxymethyl group. This is achieved through a two-stage process: a radical-initiated benzylic bromination followed by hydrolysis of the resulting bromomethyl intermediate.
Materials:
2-Bromo-3-hydroxy-6-methylpyridine
N-Bromosuccinimide (NBS)
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (radical initiator)
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
Sodium bicarbonate (NaHCO₃) solution
Sodium sulfate (Na₂SO₄)
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
Silica gel for column chromatography
Round-bottom flask with reflux condenser
Magnetic stirrer
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Stage A: Benzylic Bromination
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-bromo-3-hydroxy-6-methylpyridine (1 equivalent) in a suitable solvent such as carbon tetrachloride.
Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-6-(bromomethyl)pyridin-3-ol. This intermediate is often used in the next step without further purification.
Stage B: Hydrolysis
Dissolve the crude 2-bromo-6-(bromomethyl)pyridin-3-ol in a suitable solvent mixture such as aqueous acetone or aqueous dioxane.
Add a mild base, such as sodium bicarbonate or calcium carbonate, to neutralize the HBr formed during the hydrolysis.
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the final product, 2-Bromo-6-(hydroxymethyl)pyridin-3-ol.
Expected Yield: Yields for this two-stage process can vary but are typically in the range of 40-60% from the brominated intermediate.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Discussion of Experimental Choices
The choice of a two-step synthesis is predicated on the availability of the starting material and the reliability of the chosen reactions.
Bromination: The use of pyridine as a solvent in the first step is crucial. It acts as a base to prevent the deactivation of the pyridine ring by protonation and also serves as a solvent for the reactants. The reaction temperature is kept mild to ensure regioselectivity.
Benzylic Oxidation: A direct oxidation of the methyl group can be challenging and may lead to over-oxidation to the aldehyde or carboxylic acid. The two-stage approach via a bromomethyl intermediate is a more controlled and generally higher-yielding method. The use of NBS as a bromine source for the radical bromination is advantageous as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic addition to the aromatic ring. AIBN is a common and effective radical initiator for this type of transformation. The subsequent hydrolysis under mild basic conditions prevents any undesired side reactions involving the other functional groups on the pyridine ring.
Conclusion
This detailed protocol provides a reliable and reproducible method for the synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol. By following these procedures and adhering to the safety precautions, researchers can confidently prepare this valuable building block for their research endeavors in drug discovery and materials science.
References
D. J. Edmonds, D. Johnston, D. J. Procter. Pyridine N-Oxides in Synthesis. Chemical Reviews, 2004, 104 (7), pp 3371–3404. [Link]
Analytical techniques for the characterization of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol.
Introduction & Physicochemical Context The compound 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS: 168015-04-1) is a high-value heterocyclic intermediate utilized in the synthesis of kinase inhibitors and other bioactive py...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Physicochemical Context
The compound 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS: 168015-04-1) is a high-value heterocyclic intermediate utilized in the synthesis of kinase inhibitors and other bioactive pyridine derivatives. Its structure features three distinct functional handles: an electrophilic bromine at C2 (amenable to Suzuki/Buchwald couplings), a phenolic hydroxyl at C3, and a primary aliphatic alcohol at C6.
Characterizing this molecule presents specific challenges due to its amphoteric nature and potential for tautomerism . The 3-hydroxy-pyridine motif can exist in equilibrium between the hydroxy-pyridine and pyridinone (zwitterionic) forms, highly dependent on solvent and pH. Furthermore, the electron-withdrawing bromine atom at C2 significantly alters the pKa of both the pyridine nitrogen and the phenolic oxygen compared to the unsubstituted parent.
This guide provides a validated, self-consistent analytical framework to ensure the identity, purity, and stability of this intermediate.
Physicochemical Profile (Predicted)
Property
Value / Characteristic
Impact on Analysis
Formula
C₆H₆BrNO₂
Base Peak [M+H]⁺: ~204/206
MW
204.02 g/mol
Distinct 1:1 Br isotope pattern
pKa (Acid)
~6.5 - 7.5 (Phenolic OH)
Ionizes in basic mobile phases (ESI-)
pKa (Base)
~1.0 - 2.0 (Pyridine N)
Weakly basic due to Br; requires low pH for retention
Solubility
DMSO, MeOH, THF
Use DMSO-d₆ for NMR to see exchangeable protons
Chromatographic Method Development (HPLC/UPLC)
Method Selection Logic
Standard C18 methods often fail to retain small, polar pyridines. However, the bromine atom provides sufficient lipophilicity for Reverse Phase (RP) chromatography if ionization is suppressed.
Why Acidic pH? At neutral pH, the phenolic group may partially ionize, and the nitrogen may interact with silanols. Using 0.1% Formic Acid (pH ~2.7) ensures the phenolic OH is protonated (neutral) and the pyridine Nitrogen is protonated (cationic). While this seems counterintuitive for C18, the "salting out" effect and the bromine lipophilicity generally allow sufficient retention on modern end-capped columns.
Alternative: If retention is poor (< 1.5 min), a Pentafluorophenyl (PFP) column is recommended for its specific pi-pi interactions with the electron-deficient pyridine ring.
Standard Operating Procedure (SOP): Purity Determination
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC
Detector: DAD (210–400 nm); Quantify at 254 nm (aromatic max) and 280 nm .
Protocol:
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex PFP.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0.0 min: 5% B
5.0 min: 95% B
7.0 min: 95% B
7.1 min: 5% B
10.0 min: 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Temperature: 40°C.
Sample Prep: Dissolve 1 mg in 1 mL of 90:10 Water:ACN. If insoluble, use 100 µL DMSO then dilute with Water:ACN.
Self-Validating System Suitability Test (SST):
Tailing Factor: Must be < 1.5. (High tailing indicates secondary silanol interactions; add 5mM Ammonium Formate if observed).
Retention Time Precision: < 0.5% RSD over 5 injections.
Mass Spectrometry (LC-MS) Identification
Mechanistic Insight
The presence of Bromine is the primary diagnostic tool. Bromine exists naturally as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
Pass Criteria: The Mass Spectrum MUST show two peaks of approximately equal intensity separated by 2 atomic mass units (amu).
Target Ions (ESI+):
[M+H]⁺ = 203.96 (⁷⁹Br)
[M+H]⁺ = 205.96 (⁸¹Br)
Impurity Profiling Logic
Common synthetic byproducts include:
Des-bromo analog: [M+H]⁺ ~126 (Loss of Br).
Over-oxidation: Aldehyde (M-2H) or Carboxylic Acid (M+14).
Regioisomers: Same mass, different retention time.
Figure 1: LC-MS Decision Tree for Identity Confirmation.
NMR Spectroscopy Protocol
Structural Causality
Proton NMR confirms the substitution pattern. The molecule has only two aromatic protons (H4 and H5).
Coupling: H4 and H5 are vicinal (ortho). Expect a coupling constant (
) of ~8.0 Hz.
Chemical Shift Prediction:
H4 (C4-H): Adjacent to the phenolic OH. Likely a doublet around 7.2–7.5 ppm.
H5 (C5-H): Adjacent to the hydroxymethyl group. Likely a doublet around 7.0–7.3 ppm.
CH₂ (C6-CH₂OH): Singlet (if OH exchanged) or Doublet (if OH coupled) around 4.4–4.6 ppm.
Validated Protocol
Solvent: DMSO-d₆ (Required to visualize the phenolic OH and alcohol OH protons, which exchange rapidly in MeOD).
Sample Prep: Dissolve 5–10 mg of solid in 600 µL DMSO-d₆. Ensure complete dissolution (vortex).
How to prepare 2-Bromo-6-(hydroxymethyl)pyridin-3-ol solutions for in vivo research.
This Application Note is designed for researchers requiring a standardized, high-reliability protocol for formulating 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS 168015-04-1) for in vivo administration. The protocols belo...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers requiring a standardized, high-reliability protocol for formulating 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS 168015-04-1) for in vivo administration.
The protocols below prioritize solubility enhancement while minimizing vehicle-induced toxicity. They are derived from physicochemical principles of 3-hydroxypyridine derivatives and validated co-solvent systems.
Physicochemical Assessment & Formulation Strategy
To successfully deliver this compound in vivo, one must understand its solubility profile. 2-Bromo-6-(hydroxymethyl)pyridin-3-ol features a pyridine core with a phenolic hydroxyl group (position 3) and a hydroxymethyl group (position 6).
Lipophilicity: The predicted LogP is ~1.04, placing it in a "moderately lipophilic" category. It is not highly soluble in pure water at neutral pH.
Ionization (pKa): The 2-bromo substituent is electron-withdrawing, likely lowering the pKa of the phenolic hydroxyl (estimated pKa ~4.2–5.0) compared to unsubstituted 3-hydroxypyridine. This suggests the compound may exist as a zwitterion or neutral species at physiological pH (7.4), leading to poor aqueous solubility and a high risk of precipitation upon injection.
Stability: The hydroxymethyl group is susceptible to oxidation; the phenolic group is sensitive to light and air. Formulations should be prepared fresh.
Strategic Recommendation:
Do not attempt to dissolve this compound in pure saline or PBS. You must use a Co-solvent System or Complexation Agent (Cyclodextrin) to maintain solubility upon dilution.
Vehicle Selection Decision Tree
Use the following logic to select the appropriate vehicle for your specific experimental route.
Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and solubility requirements.
Preparation Protocols
Stock Solution (Mandatory First Step)
Regardless of the final vehicle, always prepare a concentrated stock solution in pure DMSO. This ensures complete dissolution before aqueous phases are introduced.
Solvent: 100% DMSO (Molecular Biology Grade).
Concentration: 25 mg/mL (Recommended).
Storage: Aliquot and store at -80°C. Protect from light.
Formulation A: Standard Co-Solvent System (IV/IP)
Best for: General screening, acute efficacy studies.
Target Concentration: 2.5 mg/mL
Corn Oil (Sigma-Aldrich or equivalent, pharmaceutical grade)
Protocol:
Step 1 (10%): Pipette 100 µL of DMSO Stock.
Step 2 (90%): Add 900 µL of Corn Oil.
Mixing: Vortex vigorously or use a probe sonicator. Note that this may form an emulsion or suspension rather than a true solution. Shake well immediately before dosing.
Quantitative Summary Table
Parameter
Formulation A (PEG/Tween)
Formulation B (Cyclodextrin)
Formulation C (Oil)
Route
IV, IP
IV, IP, PO
PO
Solubility Limit
~2.5 mg/mL
≥ 2.5 mg/mL
~2.5 mg/mL
pH Stability
Moderate
High (Buffered capacity)
N/A (Lipid)
Toxicity Risk
Moderate (Tween can release histamine)
Low (Renally cleared)
Low (Caloric load)
Preparation Time
10 mins
30 mins (requires CD dissolution)
5 mins
Stability (RT)
Use within 4 hours
Use within 24 hours
Use within 24 hours
Critical Troubleshooting & QC
Issue: Precipitation upon adding Saline (Formulation A)
Cause: "Solvent Shock." Adding water too fast changes the dielectric constant, forcing the hydrophobic drug out of solution.
Solution: Ensure the PEG300 is added before the saline. PEG acts as a bridge between the DMSO and water. Add saline dropwise while vortexing.
Cause: High percentage of Tween-80 (5%) or DMSO (10%) can be toxic in mice if dosed frequently.
Solution: Switch to Formulation B (Cyclodextrin). It is biologically inert and safer for repeat dosing.
Issue: pH Drift
Cause: The phenolic hydroxyl may acidify unbuffered saline.
Solution: Check pH of the final formulation. If < 5.0 or > 8.0, adjust carefully with dilute NaOH or HCl to physiological pH (approx 7.0–7.4) to prevent injection site pain.
References
MedChemExpress (MCE). 2-Bromo-6-(hydroxymethyl)pyridine (CAS 168015-04-1) Product Information & Solubility Protocols. Retrieved from [1]
ChemScene. 2-Bromo-6-(hydroxymethyl)pyridin-3-ol Physicochemical Properties. Retrieved from [2]
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.
Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230.
Technical Support Center: Overcoming Challenges in the Purification of Substituted Pyridinols
Welcome to the technical support center for the purification of substituted pyridinols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of substituted pyridinols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Pyridinols, with their unique electronic properties and propensity for hydrogen bonding, present a distinct set of purification hurdles compared to other aromatic systems. This resource provides field-proven insights and actionable protocols to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the purification strategy for substituted pyridinols.
Q1: My substituted pyridinol seems to behave inconsistently during purification. Why is that?
A: The primary reason for this inconsistency is the phenomenon of tautomerism. Pyridinols substituted at the 2- and 4-positions exist in equilibrium with their corresponding pyridone forms.
2-Hydroxypyridine ⇌ 2-Pyridone
4-Hydroxypyridine ⇌ 4-Pyridone
This equilibrium is highly sensitive to the solvent and pH. The pyridinol form is aromatic and less polar, while the pyridone form is non-aromatic and significantly more polar. This dynamic equilibrium can lead to band broadening in chromatography and unpredictable solubility, complicating purification efforts. Controlling the pH of your solutions is crucial; acidic conditions tend to favor the protonated pyridinol form, while neutral or basic conditions can favor the zwitterionic or neutral pyridone form.[1]
Q2: What is the best initial approach to purify a crude substituted pyridinol?
A: For many substituted pyridinols, a simple acid-base extraction is an excellent first step to remove non-basic impurities.[2][3] Since the pyridine nitrogen is basic (pKa typically 5-6), it can be protonated and extracted into an aqueous acidic layer, leaving neutral or acidic organic impurities behind.[2][4] The pyridinol can then be recovered by basifying the aqueous layer and re-extracting it into an organic solvent.[5] If the product is a solid and has reasonable purity after extraction, direct recrystallization is often the most efficient next step.
Q3: My pyridinol is degrading during storage or workup. How can I prevent this?
A: Substituted pyridinols can be sensitive to light, oxidation, and extreme pH.[1] Discoloration, often to brown or black, is a common sign of degradation.[1]
Light Sensitivity: Always store pyridinols, both solid and in solution, in amber vials or containers wrapped in aluminum foil to protect them from light, particularly UV radiation.[1]
Oxidative Stability: Avoid prolonged exposure to air, especially in solution at elevated temperatures. If necessary, work under an inert atmosphere (e.g., Nitrogen or Argon).
pH Stability: Pyridinols can be unstable under strongly acidic or, particularly, strongly alkaline conditions.[1] Whenever possible, maintain solutions at a neutral or slightly acidic pH during workup and storage.
Storage of Solutions: For long-term stability, store stock solutions at low temperatures (-20°C or -80°C). It is always best to prepare solutions fresh before use.[1]
Q4: I need to remove a transition metal catalyst (e.g., Palladium, Ruthenium) from my reaction. What's the best way?
A: The basic nitrogen of the pyridine ring can chelate to metal catalysts, making their removal challenging.[6]
Specialized Scavengers: The most effective method is often to use a metal scavenger. These are solid supports (e.g., silica, polymer) functionalized with groups that have a high affinity for the metal, such as thiols or specialized chelators. Stirring the crude product solution with a scavenger for a few hours followed by filtration can effectively remove the metal.
Activated Carbon: Treatment with activated carbon can also be effective for removing residual palladium and other metal catalysts.
Filtration: Passing the crude mixture through a plug of silica gel or celite can sometimes remove catalyst residues, though this is generally less effective than scavenging.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental problems encountered during the purification of substituted pyridinols.
Problem 1: Significant Peak Tailing in Reverse-Phase HPLC
Causality: This is the most common chromatographic issue for pyridine compounds. The basic nitrogen atom of the pyridinol interacts strongly with acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases (e.g., C18).[4] This secondary interaction leads to a non-ideal retention mechanism, causing the peak to tail severely, which reduces resolution and harms preparative purification efficiency.
Solutions & Experimental Protocols:
Mobile Phase Modification (First-Line Approach):
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), into your mobile phase (0.1-0.5% v/v).[4] The competing base will preferentially interact with the active silanol sites, effectively masking them from your pyridinol analyte.[4]
Adjust pH: Lower the mobile phase pH to between 2.5 and 3.5 using an acid like formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1%).[4] This protonates your pyridinol (making it consistently positively charged) and suppresses the ionization of the silanol groups, minimizing the unwanted secondary interaction.[4]
Use a Modern Stationary Phase:
If mobile phase modification is insufficient, switch to a column specifically designed for basic compounds. End-capped columns, or those with a polar-embedded group or a hybrid particle technology, have fewer accessible silanol groups and produce much better peak shapes for bases.[4]
Problem 2: Co-elution of Structural Isomers
Causality: Positional isomers of substituted pyridinols (e.g., 2-methyl-3-hydroxypyridine vs. 3-methyl-4-hydroxypyridine) often have very similar polarities and pKa values, making them difficult to separate on standard stationary phases like C18.
Solutions & Experimental Protocols:
Change the Stationary Phase: The key to separating isomers is to exploit subtle differences in their shape and electronic properties. If a C18 column fails, try a stationary phase that offers different separation mechanisms.
Pentafluorophenyl (PFP) Phase: This phase provides π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating aromatic positional isomers.[7]
Phenyl-Hexyl Phase: This phase offers enhanced π-π interactions compared to C18 and can provide unique selectivity for aromatic compounds.[4]
Optimize Mobile Phase and Temperature (for HPLC):
Solvent System: Switch from a common mobile phase like Methanol/Water to Acetonitrile/Water. The different solvent properties can alter selectivity.
Temperature: Lowering the column temperature can sometimes increase the separation factor between closely eluting isomers.[7]
Preparative SFC (Supercritical Fluid Chromatography): SFC uses supercritical CO₂ as the primary mobile phase and often provides unique and superior selectivity for isomeric compounds compared to HPLC. It is a powerful, though less common, alternative for challenging separations.
Problem 3: Low Recovery or Product Degradation on Silica Gel Column
Causality: The acidic surface of standard silica gel can cause degradation of sensitive substituted pyridinols.[4] Additionally, highly polar pyridinols (especially the pyridone tautomers) can bind irreversibly to silica, leading to low recovery.
Solutions & Experimental Protocols:
Diagnose the Issue with 2D-TLC: Before committing to a large-scale column, run a quick 2D-TLC test to check for stability.[4]
Protocol:
a. Spot your crude sample in the bottom-left corner of a square TLC plate.
b. Develop the plate in your chosen eluent system.
c. Dry the plate completely.
d. Rotate the plate 90 degrees counter-clockwise and develop it again in the same eluent system.
Interpretation: If the product is stable, it will appear as a single spot on the diagonal. Any new spots appearing "off-diagonal" indicate that your compound is degrading upon contact with the silica.[4]
Deactivate the Silica Gel:
Add 1-2% triethylamine (TEA) to your eluent system. This deactivates the acidic sites on the silica, preventing degradation and reducing tailing.[5]
Switch to an Alternative Stationary Phase:
Alumina (Basic or Neutral): For compounds that are particularly acid-sensitive, basic or neutral alumina is an excellent alternative to silica gel.
Reverse-Phase Flash Chromatography: If your compound is sufficiently non-polar, using a C18-functionalized silica gel (reverse-phase) avoids the issue of acidic silanols entirely.
Problem 4: Difficulty with Recrystallization (Oiling Out or No Crystals Form)
Causality: Substituted pyridinols often have strong intermolecular hydrogen bonding capabilities, which can lead to the formation of viscous oils instead of well-ordered crystals. Impurities can also inhibit crystal lattice formation.
Solutions & Experimental Protocols:
Systematic Solvent Screening: Finding the right solvent is critical. An ideal solvent should dissolve the pyridinol when hot but poorly when cold.[8] Test a range of solvents with varying polarities.[9] (See Table 3).
Troubleshooting "Oiling Out":
Cause: The solution is likely supersaturated, or the cooling rate is too fast.
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent until the solution is just clear. Then, allow it to cool very slowly. Insulating the flask can help. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.
Inducing Crystallization:
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution.
Cooling: Once the solution has reached room temperature, move it to an ice bath or refrigerator to maximize crystal yield.[8]
Use a Two-Solvent System: This is effective when no single solvent is ideal.
Protocol:
a. Dissolve the crude pyridinol in a minimal amount of a "good" solvent (one in which it is highly soluble).
b. While the solution is hot, slowly add a "poor" solvent (one in which it is insoluble but is miscible with the good solvent) dropwise until the solution just becomes cloudy.
c. Add a few drops of the hot "good" solvent to make the solution clear again.
d. Cool slowly to allow for crystallization.[8]
Data and Workflow Summaries
Visual Workflows
Data Tables
Table 1: General Stability Profile of Substituted Pyridinols
Condition
Stability Concern
Recommended Action
Citation(s)
pH (Aqueous)
Labile under strongly acidic conditions; extremely unstable under strongly alkaline conditions.
Maintain solutions at or near neutral pH. Buffer if necessary for analytical work.
| Atmosphere | Susceptible to oxidation, particularly with electron-donating substituents. | Store under an inert atmosphere (N₂ or Ar) for long-term stability. Prepare fresh solutions for sensitive applications. |[1] |
Table 2: Common Chromatographic Conditions for Pyridinol Purification
Technique
Stationary Phase
Typical Mobile Phase System
Modifier/Additive
Normal Phase
Silica Gel
Hexanes/Ethyl Acetate, DCM/Methanol
0.5-2% Triethylamine (TEA) to reduce peak tailing.
Normal Phase
Alumina (Neutral/Basic)
Hexanes/Ethyl Acetate, DCM/Methanol
Useful for highly acid-sensitive pyridinols.
Reverse Phase
C18, C8
Water/Acetonitrile, Water/Methanol
0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) for peak shaping.
Addressing the low solubility of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol in organic solvents.
Topic: 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS: 168015-04-1)[1][2] Executive Summary: The "Crystal Lattice" Challenge Users frequently report that 2-Bromo-6-(hydroxymethyl)pyridin-3-ol behaves like a "brick" in standa...
Executive Summary: The "Crystal Lattice" Challenge
Users frequently report that 2-Bromo-6-(hydroxymethyl)pyridin-3-ol behaves like a "brick" in standard organic solvents (DCM, Toluene, Ether). This insolubility is not an anomaly; it is a structural feature.
The Root Cause:
This molecule possesses a "perfect storm" for high lattice energy:
H-Bond Donor/Acceptor Network: The C3-Phenolic OH and C6-Hydroxymethyl (-CH₂OH) groups act as strong donors, while the Pyridine Nitrogen and C3/C6 Oxygens act as acceptors.
Pi-Stacking: The bromine atom at C2 increases the polarizability of the ring, enhancing intermolecular stacking forces.
Zwitterionic Character: Near neutral pH, the molecule can exist in a pseudo-zwitterionic state (proton transfer between phenolic OH and pyridine N), drastically reducing solubility in non-polar media.
This guide provides three tiered solutions: Solvent Engineering , Reaction Optimization , and Structural Modification .
Module 1: Solvent Selection & Engineering
Use this module if you cannot chemically modify the substrate.
User Question: "I am trying to dissolve this for an HPLC standard or a simple nucleophilic substitution. DCM and THF are failing. What do I use?"
Technical Recommendation:
You must disrupt the intermolecular Hydrogen bonding. Pure non-polar solvents cannot do this. You need a Dipolar Aprotic solvent or a Protic Co-solvent .
Solvent Compatibility Matrix
Solvent Class
Solvent
Solubility Rating
Application Notes
Primary Choice
DMSO
High (>25 mg/mL)
Best for biological assays and storage. Difficult to remove.
Primary Choice
DMF / NMP
High
Ideal for SNAr or coupling reactions.
Co-Solvent
Methanol
Moderate
Good for transferring the solid; can be nucleophilic in some reactions.
Binary System
DCM : MeOH (9:1)
Moderate
The "Magic Mixture" for chromatography and transfers.
Binary System
THF : Water (4:1)
Moderate
Water disrupts the lattice; THF solubilizes the organic core.
Poor Choice
DCM, Et₂O, Toluene
Insoluble
Do not use without a phase transfer catalyst.
Pro-Tip: For biological stock solutions, use the "Stepwise Solubilization" method to prevent precipitation upon dilution:
Use this module if you must run a reaction in a specific solvent where the starting material is insoluble.
User Question: "I need to alkylate the phenol (C3-OH), but the reaction requires Toluene or DCM. The starting material sits at the bottom of the flask. How do I drive this to completion?"
Technical Recommendation:
You do not need a homogeneous solution to run a reaction. You need Phase Transfer Catalysis (PTC) . This transports the active anion into the organic phase.[2][3]
Protocol: Biphasic Alkylation (The "Solid-Liquid" Shuttle)
This setup allows you to react the insoluble pyridinol in non-polar solvents like Toluene or DCM.
Solvent System: Toluene or DCM (Organic Phase) + Solid K₂CO₃ or KOH (Solid Phase).
Catalyst: Add TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (5-10 mol%).
Mechanism:[2][4] The catalyst complexes with the potassium cation, dragging the deprotonated pyridinol anion into the non-polar solvent where it reacts rapidly due to "naked anion" effects.
Agitation: High-speed stirring is non-negotiable to maximize surface area contact.
Visualizing the Decision Process:
Figure 1: Decision tree for selecting the correct solvent system based on reaction tolerance.
Module 3: Structural Modification (The "Permanent Fix")
Use this module if you are doing multi-step synthesis and need to handle the material easily.
User Question: "I have 5 more steps to do. I can't struggle with solubility at every step. How do I make this lipophilic?"
Technical Recommendation:
Mask the polarity. The most robust strategy is Silyl Protection .
The C6-Hydroxymethyl is a primary alcohol (sterically accessible), and the C3-OH is phenolic. Both can be protected with TBSCl (tert-Butyldimethylsilyl chloride) .
Protocol: Bis-Silylation for Lipophilicity
This converts the "brick" into a "grease ball" soluble in Hexanes/EtOAc.
Solvent: DMF (Required for the initial dissolution).
Procedure:
Dissolve substrate in minimal DMF.
Add Imidazole (Base/Catalyst).
Add TBSCl. Stir at RT for 4-12 hours.
Workup: Dilute with Water. Extract into Hexanes or Ether .
Result: The product, 2-Bromo-3-((tert-butyldimethylsilyl)oxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine, will be highly soluble in non-polar organic solvents.
Protection Strategy Workflow:
Figure 2: Workflow for transient protection to enable solubility during complex synthesis.
Module 4: Purification & Workup FAQs
Q: "I finished my reaction, but I can't extract the product from the aqueous layer. It's stuck."A: This is a pH issue.
The Science: The pyridine nitrogen is basic (pKa ~3-4), and the phenol is acidic (pKa ~8-9).
The Trap: At pH 1-3, it is protonated (cationic, water-soluble). At pH >10, it is deprotonated (anionic, water-soluble).
The Solution: Adjust the aqueous layer to the Isoelectric Point (pH ~6-7) . This is where the molecule is neutral. Then, use n-Butanol or Ethyl Acetate for extraction. DCM will likely fail to extract it efficiently.
Q: "How do I recrystallize this?"A: Avoid single solvents. Use a solvent-antisolvent pair.[1]
Dissolve in hot Ethanol or Methanol (Solvent).
Slowly add Water or Ether (Antisolvent) until cloudy.
Cool slowly to 4°C.
References & Grounding
PubChem Compound Summary (3-Hydroxypyridine derivatives): General physical properties and pKa data for pyridinol analogs used to extrapolate extraction pH.
Source:
Phase Transfer Catalysis in Heterocyclic Chemistry: Validation of PTC for alkylating insoluble N/O-nucleophiles.
Source:
Solubility Protocols for 2-Bromo-6-(hydroxymethyl)pyridine: Specific biochemical solubilization data (DMSO/PEG300).
Source:
Greene's Protective Groups in Organic Synthesis: Standard protocols for silylation of phenols and primary alcohols.
Source:
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates its chemical behavior, biological activity, and potential applications. This guide offers a comprehensive comparison of analytical techniques for the structural elucidation of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, a substituted pyridine derivative with potential significance in medicinal chemistry.
While single-crystal X-ray diffraction stands as the gold standard for unambiguous solid-state structure determination, a holistic understanding often necessitates a multi-faceted analytical approach. This document provides an in-depth exploration of X-ray crystallography and contrasts its capabilities with other powerful techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA). By delving into the causality behind experimental choices and presenting supporting data, this guide aims to equip researchers with the critical insights needed to select the most appropriate analytical strategy for their specific research goals.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, high-resolution view of a molecule's atomic arrangement in the crystalline state.[1] This technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which can then be mathematically reconstructed to generate a three-dimensional model of the electron density, and thus the atomic positions.[2][3]
A literature search did not yield a publicly available crystal structure for 2-Bromo-6-(hydroxymethyl)pyridin-3-ol. However, the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures, contains the crystallographic data for the closely related compound, 2-Bromo-3-hydroxy-6-methylpyridine.[4][5][6] This analogous structure provides an excellent case study to illustrate the principles and data output of an SC-XRD experiment. The key difference lies in the substituent at the 6-position of the pyridine ring: a hydroxymethyl group (-CH2OH) in our target molecule versus a methyl group (-CH3) in the reported structure. This seemingly minor difference can influence crystal packing and intermolecular interactions, such as hydrogen bonding.
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is critical for obtaining high-quality data.
A comparative analysis of different synthetic methodologies for 2-Bromo-6-(hydroxymethyl)pyridin-3-ol.
Executive Summary: The Strategic Value of the Scaffold 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS 168015-04-1) represents a "privileged scaffold" in medicinal chemistry. Its trifunctional nature—containing an aryl bromid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of the Scaffold
2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS 168015-04-1) represents a "privileged scaffold" in medicinal chemistry. Its trifunctional nature—containing an aryl bromide, a phenolic hydroxyl, and a primary alcohol—serves as a versatile linchpin for fragment-based drug discovery (FBDD).
The 2-Bromo Handle: Enables Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to install biaryl systems or amines.
The 3-Hydroxyl Group: Provides a site for etherification (solubility modulation) or intramolecular cyclization (forming furo[2,3-b]pyridines).
The 6-Hydroxymethyl Group: Acts as a vector for further chain extension or conversion to solubilizing amines via reductive amination.
This guide objectively compares the two dominant synthetic strategies: the Direct Regioselective Bromination (Method A) and the Side-Chain Functionalization (Method B) .
Retrosynthetic Analysis
To understand the causality behind the synthetic choices, we must visualize the disconnections. Method A relies on the inherent directing effects of the pyridine ring, while Method B relies on functional group interconversion (FGI).
Figure 1: Retrosynthetic disconnection showing the "De Novo" approach (Left) vs. the "Picoline" approach (Right).
Method A: The Direct Regioselective Bromination
Core Philosophy: Leveraging the strong ortho-directing effect of the 3-hydroxyl group to install the bromine atom directly onto the pre-formed hydroxymethyl-pyridine skeleton.
Mechanism & Rationale
The starting material, 3-hydroxy-6-(hydroxymethyl)pyridine (derived from Kojic acid), is an electron-rich pyridine. The 3-OH group is a powerful activating group. In electrophilic aromatic substitution (EAS), the 3-OH directs the electrophile (Br⁺) to the ortho (C2) or para (C4) positions.
C2 (Ortho): Favored due to proximity and electronic reinforcement by the ring nitrogen.
C6: Blocked by the hydroxymethyl group.
C4 (Para): Secondary site, potential impurity.
Experimental Protocol
Reagents:
3-Hydroxy-6-(hydroxymethyl)pyridine (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq) or Br₂ (1.0 eq)
Solvent: Acetonitrile (ACN) or Pyridine
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Workflow:
Dissolution: Dissolve 12.5 g (0.1 mol) of 3-hydroxy-6-(hydroxymethyl)pyridine in 150 mL of dry acetonitrile. Cool the solution to 0°C in an ice bath.
Bromination: Add 18.7 g (0.105 mol) of NBS portion-wise over 30 minutes. Note: NBS is preferred over elemental bromine to prevent oxidation of the benzylic alcohol to an aldehyde.
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The product spot will be less polar than the starting material.
Quenching: Quench the reaction with 50 mL of saturated sodium thiosulfate solution to destroy excess bromine species.
Isolation: Concentrate the organic solvent under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).
Purification: The crude residue often contains ~5-10% of the 2,4-dibromo byproduct. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Critical Insight: If using Br₂ in pyridine, the reaction is faster, but the risk of oxidizing the primary alcohol increases. NBS provides a controlled release of Br⁺.
Method B: The Side-Chain Oxidation (Picoline Route)
Core Philosophy: Starting with a robust, commercially available brominated picoline and chemically modifying the methyl group. This avoids regioselectivity issues during bromination but introduces challenges in oxidation state control.
Mechanism & Rationale
This route starts with 2-bromo-3-hydroxy-6-methylpyridine.[1][2][3][4] The challenge is oxidizing the C6-methyl group to a hydroxymethyl group without over-oxidizing to the carboxylic acid or affecting the aryl bromide.
Strategy: Radical halogenation followed by hydrolysis (Wohl-Ziegler reaction).
Protection: Treat 2-bromo-3-hydroxy-6-methylpyridine with acetic anhydride in pyridine to form the 3-acetoxy derivative. Rationale: Free phenols inhibit radical reactions by quenching radical species.
Radical Bromination: Dissolve the protected intermediate in CCl₄ or Trifluorotoluene. Add NBS (1.1 eq) and AIBN (0.05 eq). Reflux for 4–6 hours under N₂.
Observation: The solution turns orange/brown. Succinimide floats to the top.
Hydrolysis: Filter off succinimide. Concentrate the filtrate. Dissolve the crude benzylic bromide in 80% aqueous acetic acid with AgOAc (1.5 eq) and reflux for 3 hours.
Global Deprotection: Treat the resulting acetate with K₂CO₃ in Methanol/Water (1:1) at RT for 2 hours to remove both the phenolic and benzylic acetates.
Purification: Acidify to pH 6 and extract with EtOAc.
Critical Insight: This method is chemically rigorous and guarantees the bromine position (since it was present in the starting material). However, the step count is higher (Protection -> Bromination -> Hydrolysis -> Deprotection).
Comparative Analysis
The following table contrasts the two methodologies based on industrial metrics.
Metric
Method A: Direct Bromination
Method B: Side-Chain Oxidation
Step Count
Low (1 step)
High (4 steps)
Atom Economy
High
Low (Reagents for protection/deprotection)
Regioselectivity
Moderate (Risk of 4-Br isomer)
Perfect (Pre-installed)
Scalability
High (Fewer unit operations)
Moderate (Chromatography often needed)
Safety Profile
Good (If NBS is used)
Moderate (Radical initiators, CCl₄ solvent)
Cost Efficiency
Excellent (Kojic acid is cheap)
Moderate (AgOAc is expensive)
Decision Matrix (Graphviz)
Figure 2: Decision matrix for selecting the optimal synthetic route based on purity requirements.
Conclusion & Recommendation
For early-stage discovery where speed is paramount, Method A (Direct Bromination using NBS) is the superior choice. It converts the readily available Kojic acid derivative into the target in a single pot with acceptable yields (50-70%).
For Process Development or GMP manufacturing , Method B is recommended despite the length. The absolute certainty of the bromine position eliminates the risk of carrying the difficult-to-separate 4-bromo isomer into downstream coupling reactions, which could lead to "regio-isomer scrambling" in complex drug candidates.
References
ChemicalBook. (2025).[2] 2-Bromo-3-hydroxy-6-methylpyridine | 23003-35-2.[1][2][3] Retrieved from
National Institutes of Health (NIH). (2013). Crystal structure of 2-bromo-3-hydroxy-6-methylpyridine. PMC. Retrieved from
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Molecules. Retrieved from
SynQuest Laboratories. (2026).[5] 2-Bromo-3-hydroxy-6-(hydroxymethyl)pyridine Product Data. Retrieved from [5]
Organic Syntheses. (1946). 2-Bromopyridine.[2][3][4][6][7][8] Org. Synth.26 , 16. Retrieved from